molecular formula C20H25BrN2O4 B14774860 Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate

Cat. No.: B14774860
M. Wt: 437.3 g/mol
InChI Key: OAYDHUFPFWSLKV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a brominated phenoxy group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Bromination: Introduction of the bromine atom into the phenoxy group using brominating agents such as N-bromosuccinimide (NBS).

    Coupling reactions: The phenoxy group is then coupled with the pyrrolidine ring through nucleophilic substitution or other suitable coupling reactions.

    Protection and deprotection steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added or removed as needed during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 3,5-Di-tert-butylbenzyl bromide

Uniqueness

Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate is unique due to the combination of its structural features, including the brominated phenoxy group and the oxazole ring. These features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H25BrN2O4

Molecular Weight

437.3 g/mol

IUPAC Name

tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H25BrN2O4/c1-12-18(13(2)27-22-12)14-6-7-16(21)17(10-14)25-15-8-9-23(11-15)19(24)26-20(3,4)5/h6-7,10,15H,8-9,11H2,1-5H3

InChI Key

OAYDHUFPFWSLKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)OC3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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